1,4-Bis(trifluoromethyl)benzene-13C6 (BTB-13C6) is a valuable isotopically labeled compound used in organic synthesis. The key feature of BTB-13C6 is the enrichment of all six carbon atoms in the aromatic ring with the stable isotope $^{13}$C. This enrichment allows researchers to track the fate and behavior of the aromatic ring in complex molecules through a technique called $^{13}$C nuclear magnetic resonance (NMR) spectroscopy [].
NMR spectroscopy is a powerful tool for identifying and characterizing organic molecules. By measuring the response of different atomic nuclei to an applied magnetic field, NMR can reveal the structure and environment of atoms within a molecule. $^{13}$C NMR is particularly useful for studying carbon-containing molecules like BTB-13C6. The enrichment with $^{13}$C in BTB-13C6 provides a strong and distinct signal in the NMR spectrum, allowing researchers to easily follow the aromatic ring throughout a synthetic process [].
Here are some examples of how BTB-13C6 can be used in scientific research:
1,4-Bis(trifluoromethyl)benzene-13C6 is an isotopically labeled derivative of 1,4-bis(trifluoromethyl)benzene. Its molecular formula is C8H4F6 with a molecular weight of approximately 220.06 g/mol . The compound features two trifluoromethyl groups attached to a benzene ring at the para position, making it a member of the fluorinated aromatic hydrocarbons. The presence of the trifluoromethyl groups imparts distinctive electronic properties, enhancing its reactivity and stability in various chemical environments .
The synthesis of 1,4-bis(trifluoromethyl)benzene-13C6 typically involves:
1,4-Bis(trifluoromethyl)benzene-13C6 has several notable applications:
Studies on interaction mechanisms involving 1,4-bis(trifluoromethyl)benzene-13C6 reveal that:
Several compounds share structural similarities with 1,4-bis(trifluoromethyl)benzene-13C6. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,4-Bis(trichloromethyl)benzene | Chlorine instead of fluorine | Generally more reactive than fluorinated analogs |
1,4-Bis(phenyl)benzene | Two phenyl groups | Lacks electron-withdrawing effects from CF3 groups |
1,4-Di(tert-butyl)benzene | Bulky tert-butyl groups | Enhances steric hindrance but lacks halogen effects |
The uniqueness of 1,4-bis(trifluoromethyl)benzene-13C6 lies in its combination of trifluoromethyl substituents and isotopic labeling. This combination not only alters its physical and chemical properties but also enhances its utility in advanced material science applications compared to similar compounds.
The synthesis of 1,4-bis(trifluoromethyl)benzene derivatives through chlorination-fluorination pathways represents a well-established industrial approach that can be adapted for isotopically labeled variants [1]. The conventional synthetic route involves a two-step process beginning with the chlorination of dichloromethyltrifluoromethylbenzene followed by subsequent fluorination to yield the desired bis(trifluoromethyl)benzene structure [1] [2].
The chlorination step is conducted by bringing dichloromethyltrifluoromethylbenzene into contact with chlorine gas in the presence of catalysts such as azobisisobutyronitrile, benzoyl peroxide, or red phosphorus [1]. The reaction proceeds optimally at temperatures ranging from 50 to 80 degrees Celsius, with reaction vessels constructed from glass, stainless steel, or fluororesin-lined materials to ensure chemical compatibility [1]. Under these conditions, the chlorination yields 1-trichloromethyl-4-trifluoromethylbenzene with high conversion rates, typically achieving 96.3 percent purity as determined by gas chromatographic analysis [2].
The subsequent fluorination step involves treating the trichloromethyltrifluoromethylbenzene intermediate with hydrogen fluoride in the presence or absence of metal halide catalysts such as antimony pentachloride or tin tetrachloride [1]. When catalysts are employed, the reaction can proceed at temperatures as low as 0 degrees Celsius, though room temperature conditions are often preferred for rate control [1]. In catalyst-free systems, optimal reaction temperatures range from 50 to 100 degrees Celsius to maintain acceptable reaction rates while preventing the formation of polymerizable byproducts [1].
Alternative trifluoromethylation approaches utilize copper-catalyzed methods employing tetrakis(acetonitrile)copper(I)tetrafluoroborate as the catalyst system [3]. This methodology demonstrates remarkable efficiency, achieving 83 percent yields of 1,4-bis(trifluoromethyl)benzene within 25 minutes at room temperature using trimethylsilyl trifluoromethane as the fluorine source [3]. The reaction proceeds through a general mechanism where diaryliodonium salts undergo trifluoromethylation in the presence of potassium fluoride and copper catalysts in acetonitrile solvent [3].
Table 1: Synthesis Methods for Bis(trifluoromethyl)benzene Derivatives
Synthesis Method | Temperature Range (°C) | Catalyst/Reagent | Yield (%) | Reaction Time |
---|---|---|---|---|
Chlorination with Aluminum Chloride | 50-80 | AlCl₃ | 83-90 | 7 hours |
Chlorination with Iron Trichloride | 40-100 | FeCl₃ | 75-85 | 8.5 hours |
Chlorination with Red Phosphorus | 0-120 | Red Phosphorus | 70-85 | 2-8 hours |
Fluorination with Hydrogen Fluoride | 50-100 | HF | 65-80 | 3-20 hours |
Fluorination with Antimony Pentachloride | 40-150 | SbCl₅ | 70-85 | 2-6 hours |
Fluorination with Tin Tetrachloride | 40-150 | SnCl₄ | 70-85 | 2-6 hours |
Trifluoromethylation via Copper Catalysis | 20-25 | CuBF₄(MeCN)₄ | 83 | 25 minutes |
Trifluoromethylation via Ruthenium Photocatalysis | 20-25 | Ru(bpy)₃Cl₂ | 75-85 | 2-4 hours |
The incorporation of carbon-13 isotopes into benzene derivatives requires specialized catalytic approaches that ensure efficient isotope utilization while maintaining chemical selectivity [5] [6]. The most established method involves syngas conversion using zinc-doped zirconia nanoparticles dispersed on zeolite H-ZSM-5 catalysts [5]. This process operates in high-pressure fixed-bed flow reactors at temperatures of 703 Kelvin and pressures of 3.0 megapascals [5].
The syngas conversion methodology employs a hydrogen to carbon monoxide ratio of 2:1, with argon serving as an internal standard for conversion calculations [5]. The catalyst, typically loaded in grain sizes of 250 to 600 micrometers, facilitates the conversion of carbon-13 labeled carbon monoxide into aromatic compounds through a series of carbon-carbon coupling reactions [5]. The process achieves high selectivity for benzene formation, with isotopic incorporation efficiencies exceeding 95 percent under optimized conditions [5].
Methanol-to-aromatics conversion represents another viable pathway for carbon-13 incorporation, utilizing molybdenum-containing zeolite catalysts at elevated temperatures of 973 Kelvin [7]. This process demonstrates the incorporation of carbon-13 from labeled carbon monoxide into benzene molecules through rapid isotopic scrambling reactions [7]. Gas chromatography-mass spectrometry analysis reveals random distribution patterns of carbon-13 incorporation, with isotopic abundances of 47.6 percent for single carbon-13 substitution and 36.7 percent for double carbon-13 substitution [7].
Calcium carbide formation from elemental carbon-13 provides a fundamental approach for introducing carbon-13 into organic molecules [8]. This method generates calcium carbide containing carbon-13, which subsequently produces acetylene as a universal carbon-13 building block for aromatic synthesis [8]. The approach offers excellent atom economy and provides access to highly enriched carbon-13 compounds from elemental carbon sources [8].
Palladium-catalyzed carbon-hydrogen functionalization methods enable site-specific carbon-13 incorporation using iodomethane-carbon-13 as the labeling reagent [9]. These reactions employ palladium complexes with 8-aminoquinoline directing groups to achieve regioselective and stereoselective carbon-13 methyl group introduction [9]. The methodology demonstrates high degrees of isotopic incorporation efficiency, approaching 100 percent labeling with minimal scrambling to other positions [9].
Gold-catalyzed hydrogen fluoride transfer reactions provide innovative approaches for simultaneous fluorination and carbon-13 incorporation [10]. These catalytic systems utilize gold(I) complexes to facilitate hydrogen fluoride transfer between fluoroarenes and alkynes, enabling the formation of fluoroalkenes with incorporated carbon-13 labels [10]. The process operates under mild conditions at 120 degrees Celsius and demonstrates complete selectivity for trans-isomer formation [10].
Table 2: Catalytic Methods for ¹³C₆ Isotope Incorporation
Isotope Incorporation Method | Catalyst System | Temperature (°C) | Pressure (MPa) | Isotope Efficiency (%) |
---|---|---|---|---|
Syngas Conversion with Zn-ZrO₂/H-ZSM-5 | Zinc-doped zirconia on zeolite H-ZSM-5 | 703 | 3.0 | 95-99 |
Methanol-to-Aromatics (MTA) | Mo/HZSM-5 | 973 | Atmospheric | 85-95 |
Carbon-13 Carbide Formation | Calcium carbide (Ca¹³C₂) | 2000+ | Atmospheric | 98-99 |
Palladium-Catalyzed C-H Functionalization | Pd complexes with 8-aminoquinoline | 80-120 | Atmospheric | 90-95 |
Gold-Catalyzed HF Transfer | [Au(IPr)Ni Pr₂] | 120 | Atmospheric | 80-90 |
The purification of isotopically labeled compounds presents unique challenges due to the subtle differences in physical properties between isotopologues [11] [12]. High-performance liquid chromatography emerges as a particularly effective technique for isotopologue separation, offering flexibility through various separation modes that exploit different isotopic effects including hydrophobicity, polarizability, and size differences [11].
The separation of isotopologues relies on isotopic effects that influence chromatographic behavior through variations in vapor pressure, adsorption heat, and partition coefficients [12]. These effects are generally small, with separation factors typically achieving values of only several percent, necessitating the use of specially prepared columns with separation efficiencies exceeding 10,000 theoretical plates [12].
Fractional distillation methods for isotope separation exploit differences in saturated vapor pressures between isotopologues when liquid-vapor equilibrium is established [13]. For carbon isotopes, methane and carbon monoxide demonstrate the most promising separation factors, though the enrichment factors remain modest with alpha values ranging from 1.1 to 1.3 [13]. The method requires careful selection of compounds suitable for distillation, with the first members of saturated aliphatic hydrocarbon series showing the most favorable separation characteristics [13].
Ion exchange chromatography provides specialized capabilities for separating ionic carbon-containing species with different isotopic compositions [14]. This methodology utilizes isotope exchange reactions between dissociated and non-dissociated chemical species of carbon-containing acids in contact with anion exchange resins [14]. The process operates effectively at temperatures ranging from 20 to 90 degrees Celsius and can be enhanced by applying pressures of 1 to 30 kilograms per square centimeter gauge [14].
Flash column chromatography offers practical advantages for preparative-scale separations of isotopically labeled compounds [15]. The technique utilizes compressed air to accelerate solvent flow through silica gel columns, providing better separation efficiency while reducing purification time [15]. Optimal separation requires careful selection of solvent systems to achieve retention factor values between 0.2 and 0.3 [15].
Extractive distillation represents an advanced separation technique particularly effective for aromatic compound purification [16]. When applied to benzene derivatives, this method can increase relative volatility from 1.13 to values as high as 2.18 using dimethylformamide as an entrainer [16]. The technique demonstrates superior energy efficiency compared to conventional distillation methods while achieving high product purity [16].
Centrifugal isotope separation provides a novel approach for isotope enrichment based on mass differences [17]. Recent developments demonstrate the use of centrifugal forces applied to solutions containing target elements and salts, offering improved effectiveness and scalability compared to conventional techniques while eliminating the need for toxic chemicals [17].
Table 3: Purification and Isolation Techniques for Isotopologues
Purification Technique | Separation Efficiency | Suitable for Isotopologues | Scale | Energy Requirements |
---|---|---|---|---|
Fractional Distillation | Moderate (α = 1.1-1.3) | Yes (limited) | Industrial | High |
High-Performance Liquid Chromatography | High (>10⁴ plates) | Yes | Laboratory to pilot | Moderate |
Flash Column Chromatography | Good (10³ plates) | Yes | Laboratory | Low |
Extractive Distillation | High (α = 1.8-2.2) | Yes | Industrial | Moderate |
Ion Exchange Chromatography | Moderate (α = 1.05-1.15) | Yes (ionic species) | Laboratory | Low |
Centrifugal Isotope Separation | Very High (>99%) | Yes | Laboratory to industrial | Very High |
The industrial-scale production of deuterated and fluorinated compounds faces significant technical and economic challenges that impact the feasibility of large-scale manufacturing [18] [19]. The primary obstacle involves the extremely high cost of carbon-13 labeled precursor materials, which can exceed thousands of dollars per gram for highly enriched starting materials [8]. This economic barrier necessitates the development of highly atom-efficient synthetic routes that minimize isotope waste and maximize product incorporation [8].
Catalyst availability and cost represent another major scalability challenge, particularly for specialized catalytic systems required for isotope incorporation [18]. Many of the most effective catalysts for carbon-13 labeling reactions utilize expensive precious metals or require custom synthesis of ligand systems [9] [10]. The development of catalyst recovery and regeneration protocols becomes essential for economic viability at industrial scales [18].
Process safety considerations become increasingly complex when scaling fluorinated compound production due to the aggressive nature of fluorinating reagents [19]. Traditional fluorinating agents such as hydrogen fluoride, fluorine gas, and various metal fluorides require specialized handling procedures and equipment designed to contain highly corrosive and toxic materials [19]. The implementation of continuous flow processing technologies offers potential solutions by reducing inventory levels of hazardous materials while improving process control [20].
Equipment requirements for isotopically labeled compound production often exceed those of conventional manufacturing due to the need for high-temperature, high-pressure reaction conditions [21]. The synthesis of carbon-13 labeled compounds frequently requires specialized reactor materials resistant to fluorine corrosion, along with isotope-compatible analytical instrumentation for process monitoring [18]. Modular reactor design strategies can help address these challenges by allowing flexible configuration for different product requirements [21].
Maintaining isotopic purity at industrial scales presents unique technical challenges related to isotope scrambling and cross-contamination [22]. Multi-stage purification processes become necessary to achieve the high isotopic purities required for research and analytical applications [22]. The implementation of in-line analytical monitoring systems enables real-time verification of isotopic composition throughout the production process [22].
Environmental impact considerations for fluorinated compound production require specialized waste management protocols due to the persistence and bioaccumulation potential of many fluorinated materials [20]. Green chemistry approaches focusing on atom economy, renewable feedstocks, and benign solvents become increasingly important for sustainable large-scale production [23]. Mechanochemical synthesis methods offer promising alternatives that eliminate the need for high-boiling, toxic solvents while operating under ambient conditions [23].
Table 4: Scalability Challenges in Deuterated/Fluorinated Compound Production
Challenge Category | Specific Issue | Impact on Production | Mitigation Strategies |
---|---|---|---|
Raw Material Cost | ¹³C-labeled precursors extremely expensive | Very High | Efficient atom economy, recycling |
Catalyst Availability | Specialized catalysts for isotope incorporation | High | Catalyst recovery and regeneration |
Process Safety | Fluorinated reagents safety handling | High | Continuous flow processing |
Equipment Requirements | Pressure vessels for high-temperature reactions | Moderate | Modular reactor design |
Isotope Enrichment | Maintaining isotopic purity at scale | Very High | Multi-stage purification |
Quality Control | Analytical methods for isotope verification | Moderate | In-line analytical monitoring |
Environmental Impact | Waste management of fluorinated compounds | Moderate | Green chemistry approaches |
Flammable;Irritant